Compound Description: This compound is a potent and orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicology characteristics compared to its predecessor, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918). [] CJ-13,454 showed equipotent in vivo potency to CJ-12,918 with an ED50 of 4-9 mg/kg. [] The replacement of the methoxy group with a carboxamide group in CJ-13,454 significantly enhanced its metabolic stability, leading to improved bioavailability and a better toxicological profile. []
Compound Description: This compound is designed for the treatment of glucose-related disorders such as type 2 diabetes mellitus and syndrome X. []
Compound Description: This compound is a novel orally active 5-lipoxygenase inhibitor, structurally similar to CJ-13,454. [] An efficient three-step synthesis was developed for this compound, enabling its production in gram quantities for preclinical studies. []
Compound Description: KBMD-E is a nucleoside reverse transcriptase inhibitor (NRTI) analog investigated as a potential anti-cancer drug. [] In studies, KBMD-E induced apoptosis and pyroptosis in prostate cancer cells (DU-145 and PC-3) with minimal effects on the osteoblast cell line hFOB.1.19. [] It also displayed upregulation of interleukin (IL)-18 and IL-1β while downregulating IL-8, IL-6, and CXCL-1 in prostate cancer cells. []
Compound Description: KBMD-G is a nucleoside reverse transcriptase inhibitor (NRTI) analog being investigated for its potential as an anti-cancer drug. [, ] Similar to KBMD-E, it demonstrated significant reduction in prostate cancer cell populations (DU-145 and PC-3) by inducing apoptosis, while displaying limited effects on the HEK-293 control cell line. [] KBMD-G also downregulated IL-18, IL-8, IL-6, and CXCL-1 in both DU-145 and PC-3 cells. []
Compound Description: KBMD-H is an NRTI analog, structurally similar to KBMD-E and KBMD-G, being investigated for its anti-cancer properties. [, ] In vitro studies indicated KBMD-H significantly reduced the proliferation of both DU-145 and PC-3 prostate cancer cells compared to its effects on HEK-293 cells, suggesting its potential as an anti-cancer agent. [] It achieved this by promoting apoptosis in the cancer cells. [] KBMD-H also exhibited downregulation of IL-18, IL-8, IL-6, and CXCL-1 in DU-145 and PC-3 cells. []
Compound Description: KBMD-S, also known as Stavudine (KB-S), is an antiviral compound repurposed for its potential in treating bone metastatic prostate cancer. [, ] Research suggests that KBMD-S significantly reduces the proliferation of DU-145 and PC-3 prostate cancer cells while exhibiting moderate effects on HEK-293 cells, highlighting its potential as an anti-cancer agent. [] KBMD-S promotes apoptosis in the prostate cancer cells to achieve this reduction in cell population. [] Further research indicates KBMD-S downregulates IL-18, IL-8, IL-6, and CXCL-1 in both DU-145 and PC-3 cell lines. [, ]
yuganin B ((5-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-((2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-3,4-dihydroxytetrahydrofuran-3-yl)methyl 4-hydroxy-3-methoxybenzoate)
Compound Description: Yuganin B is a new coumarin compound isolated from the roots of Prangos pabularia. [] This plant is known for its traditional medicinal use, and yuganin B, alongside other isolated compounds, is being evaluated for its potential anti-melanogenic effects and as a skin-whitening agent. []
(−)-(2S)- and (+)-(2R)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid
Compound Description: These two enantiomers were synthesized from (+)-(3S) and (−)-(3R)-3-hydroxybutanoates, respectively. [] Their synthesis was part of a broader investigation into the chemical properties and potential applications of these substituted pyran derivatives.
Compound Description: PF-4778574 is a highly permeable, non-P-glycoprotein substrate used in neuropharmacokinetic studies to assess the accuracy of projecting unbound brain drug concentrations in large animals from rat-derived parameters. [] The compound demonstrated good brain penetration and a predictable pharmacokinetic profile in various species. []
Compound Description: CE-157119 is another highly permeable, non-P-glycoprotein substrate used in neuropharmacokinetic studies, alongside PF-4778574. [] Its primary function in research is to investigate the accuracy of predicting unbound brain drug concentrations in large animal models based on data derived from rat studies. [] CE-157119 exhibited good brain penetration and predictable pharmacokinetics across different species. []
Compound Description: 873140 is a potent, noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating a pKB of 8.6 ± 0.07. [] It also displays potent antiviral activity against HIV-1. [] Research indicates 873140 exhibits a unique mechanism of action, blocking the calcium response effects of CCR5 activation by CCL5 while being an ineffectual antagonist of 125I-RANTES binding. []
Compound Description: CP55940 is a nonclassic cannabinoid agonist, demonstrating potent activity at both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. []
Compound Description: JWH133 is a classic cannabinoid ligand that acts as a potent agonist at the CB2 receptor. [, ] In studies, JWH133 exhibited the highest efficacy among all ligands tested in inhibiting adenylyl cyclase but failed to recruit arrestins, indicating a bias toward G-protein coupling. []
Compound Description: WIN55212-2 is an aminoalkylindole that acts as a moderate efficacy agonist at the CB2 receptor. [] In contrast to classic cannabinoids, WIN55212-2 exhibited partial activity in recruiting arrestins, suggesting a less biased signaling profile compared to compounds like JWH133. []
Compound Description: UR144 is an aminoalkylindole cannabinoid ligand with a unique functional selectivity profile at the CB2 receptor. [] It exhibited a strong bias towards arrestin recruitment, showing no significant inhibition of adenylyl cyclase. [] This selective activation of the arrestin pathway makes UR144 a valuable tool for investigating the distinct roles of CB2 receptor signaling pathways.
Compound Description: SR144258 is a diarylpyrazole antagonist of the CB2 receptor. It functions as an inverse agonist in both the adenylyl cyclase and arrestin recruitment pathways, suggesting that it reduces the basal activity of the receptor. []
Compound Description: AM630 is an aminoalkylindole cannabinoid ligand that exhibits functional selectivity at the CB2 receptor. [] It acts as an inverse agonist for adenylyl cyclase but shows low efficacy as an agonist in arrestin recruitment assays. [] This unique profile suggests that AM630 can differentially modulate CB2 receptor signaling pathways.
Compound Description: JTE907 is a carboxamide cannabinoid ligand that displays functional selectivity at the CB2 receptor. [] It acts as an inverse agonist for adenylyl cyclase but shows low efficacy as an agonist in arrestin recruitment assays. [] This functional selectivity suggests that JTE907 can differentially modulate the signaling pathways downstream of the CB2 receptor.
Compound Description: This novel sugar imine molecule was synthesized from D-glucose using click chemistry. [] The synthesized molecule was characterized using FTIR, H1NMR, and C13 NMR, and its physical properties and thermal stability were studied. []
Compound Description: Sofosbuvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, , , , , ] It is a key component in several antiviral regimens for the treatment of chronic HCV infection.
Compound Description: This compound is a degradation product of Sofosbuvir, identified through stability studies under acidic conditions. [] It exhibits a molecular weight of 416.08 and has the molecular formula C16H18FN2O8P. []
Compound Description: This compound is another degradation product of Sofosbuvir, formed under basic conditions. [] It has a molecular weight of 453.13 and the molecular formula C16H25FN3O9P. []
Compound Description: This compound is a degradation product of Sofosbuvir that forms under basic conditions. [] It has a molecular weight of 411.08 and the molecular formula C13H19FN3O9 P. []
Compound Description: This compound is an oxidative degradation product of Sofosbuvir, identified in small quantities during stability testing. [] It exhibits a molecular weight of 527.15 and has the molecular formula C22H27FN3O9P. []
Compound Description: This compound is a potent 5-lipoxygenase (5-LO) inhibitor, serving as the parent compound for a new series of methoxytetrahydropyrans. [] It demonstrates potent inhibition of leukotriene C4 and LTB4 synthesis in vitro and in vivo. []
Compound Description: ICI D2138 is a potent and selective 5-lipoxygenase inhibitor. [] It exhibits excellent potency in vitro and in vivo, with good oral bioavailability. [] ICI D2138 entered clinical development for inflammatory conditions where leukotrienes are implicated. []
Compound Description: This compound is an impurity found in the preparation of the lipid-lowering drug NK-104. [] It results from incomplete reaction or degradation during the synthesis process.
Compound Description: This compound is an impurity identified in the synthesis of NK-104, a lipid-lowering drug. [] Its formation is a side reaction or degradation product during the drug's production.
Compound Description: This compound serves as a key intermediate in the synthesis of imidazolylpyrimidine derivatives, specifically those intended for the treatment of glycogen synthase kinase 3 (GSK3) related disorders like Alzheimer's disease. []
Compound Description: This imidazolyl-pyrimidine derivative is designed for the treatment of GSK3 related disorders, particularly Alzheimer's disease. [] It shows potent inhibitory activity against GSK3β.
Compound Description: RTI-5989-97 is a κ-opioid receptor antagonist with a long duration of action. [] Its long-lasting antagonism is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.